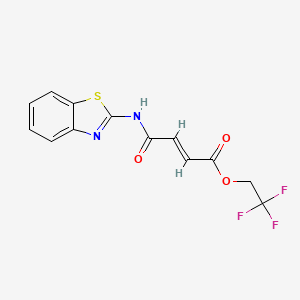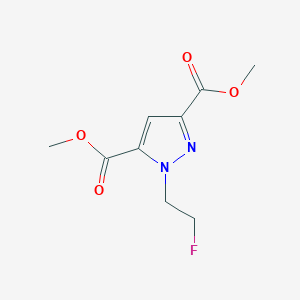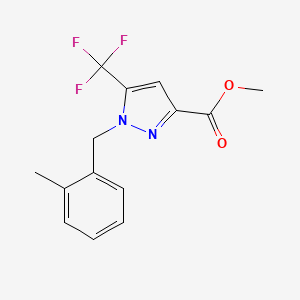
1-(2,2-Difluoroethyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Difluoroethyl)-1H-pyrazole-5-carboxamide is a chemical compound that has gained attention in various fields of scientific research due to its unique structural properties and potential applications. The presence of the difluoroethyl group imparts distinct physicochemical characteristics, making it a valuable compound in medicinal chemistry and other scientific domains.
Preparation Methods
The synthesis of 1-(2,2-Difluoroethyl)-1H-pyrazole-5-carboxamide typically involves the reaction of 2,2-difluoroethylamine with a suitable pyrazole derivative. One common method includes the following steps:
Formation of the Pyrazole Intermediate: The pyrazole ring is synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Difluoroethyl Group: The difluoroethyl group is introduced via nucleophilic substitution reactions, often using reagents like 2,2-difluoroethylamine.
Amidation: The final step involves the formation of the carboxamide group through amidation reactions, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial production methods may involve optimization of these steps to enhance yield and purity, often incorporating advanced techniques like continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
1-(2,2-Difluoroethyl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, where common reagents include halides and nucleophiles like thiols and amines.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Major products formed from these reactions depend on the specific conditions and reagents used, but they often include various functionalized pyrazole derivatives.
Scientific Research Applications
1-(2,2-Difluoroethyl)-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Biological Studies: It is used in studies investigating its interactions with biological macromolecules, including proteins and nucleic acids.
Material Science: The unique properties of the difluoroethyl group make it valuable in the development of advanced materials with specific electronic and optical characteristics.
Agricultural Chemistry: The compound is investigated for its potential use in agrochemicals, including herbicides and pesticides.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoroethyl group enhances the compound’s binding affinity and specificity by modulating lipophilicity and electronic properties. This interaction often leads to the inhibition or activation of the target, resulting in the desired biological effect. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(2,2-Difluoroethyl)-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:
1-(2,2-Difluoroethyl)-1H-pyrazole-3-carboxamide: Similar structure but with the carboxamide group at a different position, leading to variations in reactivity and biological activity.
1-(2,2-Difluoroethyl)-1H-pyrazole-4-carboxamide: Another positional isomer with distinct properties.
1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carboxamide: The trifluoroethyl group imparts different electronic and steric effects compared to the difluoroethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological interactions, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C6H7F2N3O |
|---|---|
Molecular Weight |
175.14 g/mol |
IUPAC Name |
2-(2,2-difluoroethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C6H7F2N3O/c7-5(8)3-11-4(6(9)12)1-2-10-11/h1-2,5H,3H2,(H2,9,12) |
InChI Key |
FSVFFTSPXJJTPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N=C1)CC(F)F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-{5-[(3-chloro-2-methylphenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B10905405.png)

![2-(3-iodophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione](/img/structure/B10905418.png)
![N-(5-bromopyridin-2-yl)-3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10905424.png)
![2-(11,17-Dihydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[A]phenanthren-17-YL)-2-oxoethyl methanesulfonate](/img/structure/B10905433.png)
![1-[(4-chloro-3-methylphenoxy)methyl]-N-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10905437.png)
![(1E)-1-[3-bromo-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-(4-bromophenyl)hydrazine](/img/structure/B10905448.png)
![4-(3-{[N-ethyl-N'-(3-fluorophenyl)carbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoic acid](/img/structure/B10905454.png)

![Methyl 6-cyclopropyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B10905475.png)
![methyl 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10905481.png)


![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N'-[4-(dimethylamino)benzylidene]-2-furohydrazide](/img/structure/B10905494.png)
